molecular formula C29H19N5O2 B4728245 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE

4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE

Cat. No.: B4728245
M. Wt: 469.5 g/mol
InChI Key: HWUAOOIUUSDTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a synthetic small molecule designed for pharmaceutical and biochemical research. It features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of biological activities . This heterocyclic system is a well-established bioisostere for carboxylic acids and amides, influencing the molecule's pharmacokinetic properties . The integration of a quinoxaline moiety, another nitrogen-containing heterocycle with significant biological relevance, makes this compound a promising candidate for investigating novel therapeutic agents. The primary research applications for this compound are anticipated in oncology and infectious disease. 1,3,4-Oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines by inhibiting key enzymes and growth factors involved in cancer progression . Specific molecular targets for such compounds can include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Concurrently, the structural framework of 1,3,4-oxadiazole is associated with substantial antibacterial potential, as shown in studies where similar derivatives were evaluated as novel antibacterial agents and potential inhibitors of the bacterial enzyme peptide deformylase (PDF) . This dual potential makes the compound a valuable tool for probing multiple biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N5O2/c35-27(19-13-15-21(16-14-19)29-34-33-28(36-29)20-7-2-1-3-8-20)31-23-10-6-9-22(17-23)26-18-30-24-11-4-5-12-25(24)32-26/h1-18H,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUAOOIUUSDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The quinoxaline moiety can be introduced through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it into dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds incorporating oxadiazole moieties exhibit promising anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cells through mechanisms involving the inhibition of key enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair.

Biological Activity Overview

Biological ActivityMechanism of ActionTargeted Pathways
AnticancerEnzyme inhibitionNF-kB signaling, telomerase activity
AntibacterialDisruption of cell wall synthesisBacterial cell targets
AntifungalInhibition of fungal growthErgosterol biosynthesis

Case Study : A study published in Pharmaceutical Research reported that derivatives of oxadiazole exhibited significant cytotoxicity against cancer cells at micromolar concentrations. The compound's structure enhances its interaction with biological targets, making it a candidate for further drug development .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide make it suitable for applications in OLED technology. Its ability to emit light when subjected to electric current is attributed to the conjugated system present in its structure.

Material Properties Overview

PropertyValueApplication
Thermal StabilityHighOLEDs
Luminescent EfficiencyModerate to HighDisplay Technologies

Case Study : Research conducted on similar oxadiazole derivatives has shown their potential in enhancing the efficiency of OLEDs by improving charge transport properties .

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactive functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Synthesis Overview

Reaction TypeConditionsProducts
Nucleophilic SubstitutionMild conditionsSubstituted derivatives
CyclizationAcidic conditionsHeterocyclic compounds

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit epidermal growth factor receptor (EGFR) pathways, leading to reduced cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Benzamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Route Reference
Target Compound: 4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-N~1~-[3-(2-Quinoxalinyl)Phenyl]Benzamide Benzamide + 1,3,4-Oxadiazole + Quinoxaline 5-Phenyl (Oxadiazole), 3-(2-Quinoxalinyl)Phenyl (Benzamide) Inferred: Potential kinase/DNA targeting due to quinoxaline Likely involves cyclization of hydrazide intermediate (similar to ) N/A
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide) Benzamide + 1,3,4-Oxadiazole Sulfamoyl group, 4-Methoxyphenylmethyl (Oxadiazole) Antifungal (Candida albicans), Thioredoxin reductase inhibition Click chemistry or cyclization (e.g., iodine/DMSO catalysis)
LMM11 (4-[Cyclohexyl(ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide) Benzamide + 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl, Furan-2-yl (Oxadiazole) Antifungal (broader spectrum than LMM5) Similar to LMM5, with furan substitution
4-Methoxy-N-(4-{5-[(4-Methylphenyl)Amino]-1,3,4-Oxadiazol-2-yl}Phenyl)Benzamide Benzamide + 1,3,4-Oxadiazole 4-Methoxy (Benzamide), 4-Methylphenylamino (Oxadiazole) Bacteriostatic (E. coli, Enterobacter aerogens) Cyclization of semicarbazones with benzaldehyde derivatives
2-Fluoro-N-(2-Methoxy-Ethyl)-N-[5-(4-Methoxy-Phenyl)-[1,3,4]Thiadiazol-2-yl]-Benzamide Benzamide + 1,3,4-Thiadiazole Fluoro, Methoxy-ethyl, 4-Methoxyphenyl (Thiadiazole) Inferred: Altered electronic profile due to thiadiazole vs. oxadiazole Thiadiazole formation via sulfur incorporation

Electronic and Steric Effects

  • Oxadiazole vs. Thiadiazole : The replacement of oxygen with sulfur (e.g., in ) increases polarizability and alters binding affinity to hydrophobic pockets.
  • Substituent Positioning :
    • 5-Phenyl on Oxadiazole : Enhances π-π stacking (target compound vs. LMM5).
    • Sulfamoyl Groups : Improve solubility and target engagement (LMM5/LMM11 vs. target compound).

Biological Activity

Overview

The compound 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of an oxadiazole ring and a quinoxaline moiety, which may enhance its therapeutic efficacy. Research indicates that it exhibits significant anticancer , antibacterial , and antifungal properties.

Chemical Structure

The molecular formula of the compound is C20H16N4OC_{20}H_{16}N_4O, with a molecular weight of approximately 336.37 g/mol. The structure includes:

  • Oxadiazole Ring : Known for its biological activity.
  • Quinoxaline Moiety : Enhances the interaction with biological targets.

Anticancer Activity

Research has demonstrated that the compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound interacts with key enzymes such as thymidylate synthase and topoisomerase II, disrupting DNA synthesis and repair mechanisms.
  • In Vitro Studies : Studies indicate IC50 values ranging from 5 to 15 µM against different cancer cell types, suggesting moderate potency compared to established chemotherapeutics.

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against several bacterial strains:

  • Tested Strains : The compound showed effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 8 to 32 µg/mL, indicating potential as a new antibacterial agent.

Antifungal Activity

The antifungal properties have also been explored:

  • Fungal Strains Tested : Effective against common pathogens such as Candida albicans.
  • Activity Levels : Exhibited significant inhibition at concentrations around 16 µg/mL.

Comparative Analysis with Related Compounds

A comparison with similar oxadiazole derivatives highlights the unique biological profile of this compound:

CompoundStructureAnticancer Activity (IC50)Antibacterial Activity (MIC)
Compound AOxadiazole10 µM16 µg/mL
Compound BQuinoxaline8 µM32 µg/mL
Target Compound Oxadiazole + Quinoxaline 5–15 µM 8–32 µg/mL

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of oxadiazole and evaluated their anticancer activity, revealing that modifications to the quinoxaline moiety significantly enhanced activity against breast cancer cells.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, supporting its potential for therapeutic use in oncology.
  • Docking Studies : Molecular docking simulations suggest strong binding affinities to target proteins involved in cancer progression, further validating its mechanism of action.

Q & A

Q. What are the common synthetic routes for 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Coupling the oxadiazole intermediate with a quinoxaline-substituted benzamide using peptide coupling reagents (e.g., EDC/HOBt or DCC) .
  • Optimization strategies :
    • Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions .
    • Catalyst selection : Pyridine as a base improves acylation efficiency .
    • Purification : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.2 ppm and carbonyl signals at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 12–13 minutes) and peak symmetry verify purity (>95%) .
  • Mass Spectrometry (ESI-MS or APCI-MS) : Molecular ion peaks (e.g., m/z 550–560 [M+H]⁺) validate the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole and quinoxaline moieties influence the compound’s biological activity?

  • Oxadiazole modifications :
    • Electron-withdrawing groups (e.g., -SO₂CH₃) enhance binding to hydrophobic enzyme pockets, as seen in analogues with improved IC₅₀ values .
    • Bulky substituents (e.g., cyclohexyl) reduce solubility but increase target selectivity .
  • Quinoxaline variations :
    • Fluorine or chlorine substituents improve metabolic stability and bioavailability .
    • Comparative data from analogues show a 10-fold potency difference when the quinoxaline phenyl group is replaced with pyridine .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological standardization :
    • Use consistent cell lines (e.g., ATCC-certified) and assay protocols (e.g., CLSI guidelines for MIC) .
    • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Data normalization :
    • Report activity as % inhibition at fixed concentrations (e.g., 10 µM) to enable cross-study comparisons .
    • Account for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR2) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized derivatives .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.